4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique pyrazolo[4,3-c]pyridine core, which is substituted with both chloro and iodo groups. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential applications as a building block for various pharmaceutical agents and complex organic molecules. Its molecular formula is and it is classified under halogenated pyrazoles, a subgroup of heterocyclic compounds.
This compound can be synthesized through various chemical reactions involving pyrazole derivatives and halogenation processes. It is available from chemical suppliers and has been referenced in numerous scientific studies focusing on its synthesis and applications in drug discovery.
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. More specifically, it is categorized as a halogenated pyrazole, which indicates the presence of halogen substituents (chlorine and iodine) that influence its chemical reactivity and biological activity.
The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves several steps:
The synthetic routes often utilize controlled conditions to optimize yield and purity. For instance, methods may include:
Industrial production may focus on optimizing these synthetic routes for scalability while adhering to green chemistry principles to minimize environmental impact.
The molecular structure of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine features:
Key structural data includes:
These structural characteristics contribute to its unique reactivity profile and potential interactions with biological targets.
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
For substitution reactions, typical conditions might involve nucleophilic attack facilitated by bases or catalysts. For example, in Suzuki-Miyaura coupling, palladium catalysts are commonly employed alongside aryl or heteroaryl boronic acids under elevated temperatures.
The mechanism of action for 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is not fully elucidated but is believed to involve interactions with specific molecular targets such as protein kinases. These interactions can modulate signaling pathways that are critical for cell proliferation, differentiation, and survival.
Data from studies suggest that halogenated heterocycles like this compound may exhibit enhanced binding affinity towards biological targets due to their unique electronic properties imparted by the halogen substituents .
The physical properties of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine include:
Chemical properties include:
Relevant analyses indicate that the presence of both chlorine and iodine significantly influences its reactivity compared to similar compounds lacking one or both substituents .
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Future research may explore further applications in drug discovery and development due to its unique structural features and reactivity profile .
The synthesis of the pyrazolo[4,3-c]pyridine core typically employs retrosynthetic disconnection at the pyrazole-pyridine fusion bond. Classical approaches adapt the Huisgen indazole synthesis, where 4-aminopyridine derivatives undergo cyclocondensation with in situ-generated diazonium species or hydrazine derivatives [1] [5]. A scalable modification uses dichloroethane (DCE) as co-solvent, enabling isolation of 1-(5-halo-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one intermediates without purification, followed by deacetylation with NaOMe/MeOH to yield 5-halo-1H-pyrazolo[4,3-c]pyridines (92–98% yield) [1]. Alternative strategies employ cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by diazotization and iodination, establishing a versatile route to 6-chloro-3-iodo-1-protected derivatives [5]. These methods prioritize regiocontrol and atom economy, critical for generating gram-scale quantities for downstream functionalization.
Regioselective halogenation exploits the differential reactivity of pyrazolo[4,3-c]pyridine positions. Chlorination at C4/C6 is achieved via POCl₃-mediated nucleophilic substitution of pyridine N-oxides, where the oxygen atom acts as a leaving group (75–88% yield) [1] [3]. Iodination requires precise directed ortho-metalation or electrophilic substitution:
Table 1: Halogenation Methods for Pyrazolo[4,3-c]pyridines
Position | Reagent | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
C4/C6 | POCl₃ | Reflux, 110°C | 75–88 | Chlorination |
C3 | I₂/KI | AcOH, 50°C | 60–75 | Iodination |
C7 | TMPMgCl·LiCl/I₂ | THF, −40°C | 48–66 | Regioselective |
Notably, substrate protection dictates regioselectivity: N1-protected analogs favor C7 metalation, while N2-protected systems undergo erratic C3 functionalization [1].
The C3-iodo and C4-chloro substituents enable orthogonal cross-coupling. Suzuki–Miyaura coupling at C3 requires optimized palladium catalysis:
For Buchwald–Hartwig amination at C4, Pd₂(dba)₃/rac-BINAP/NaOtBu in THF aminates primary/secondary amines at 62–97% yield. The reaction tolerates diverse N-protecting groups (SEM, THP), though SEM-protected substrates show superior reactivity [1] [5].
Table 2: Optimized Cross-Coupling Conditions
Reaction Type | Catalyst/Ligand | Base/Solvent | Yield (%) | Scope |
---|---|---|---|---|
Suzuki (C3) | Pd(OAc)₂/dppf | Cs₂CO₃, dioxane:H₂O | 60–98 | Aryl/heteroaryl boronic acids |
Buchwald–Hartwig (C4) | Pd₂(dba)₃/rac-BINAP | NaOtBu, THF | 62–97 | Aliphatic/aromatic amines |
N1 vs. N2 regiocontrol is critical for vector-selective elaboration. Protection strategies include:
Deprotection of SEM groups uses HCl/MeOH or TBAF, while THP is removed under mild acidic conditions (PPTS/EtOH) [1] [6]. Alkylated derivatives (e.g., N1-Me) are prepared via alkyl halide reactions, with isomers separated chromatographically [1].
Sequential functionalizations minimize purification steps:
Table 3: Key Protecting Groups and Their Applications
Protecting Group | Regioselectivity | Deprotection Reagent | Functionalization Tolerance |
---|---|---|---|
THP | N1 or N2 (kinetic/thermodynamic) | PPTS/EtOH | Halogenation, amination |
SEM | N1 (NaH); N2 (organic base) | TBAF or HCl/MeOH | Borylation, metalation |
Mesyl | N1-selective | Base hydrolysis | Limited (migration risk) |
The orthogonality of C3, C4, and C7 reactivity allows sequential C–C bond formation in a single vessel, emulating fragment-to-lead pathways in drug discovery [1] [5].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1